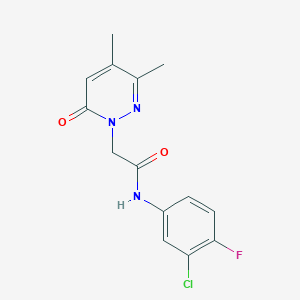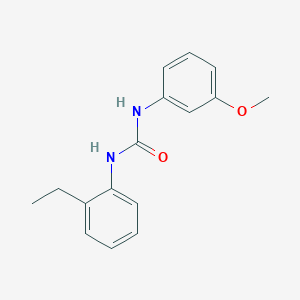
1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one, also known as chalcone derivative, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one is not fully understood. However, studies have suggested that this compound derivatives exert their biological effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. Chalcone derivatives have been found to inhibit the activity of various enzymes, including cyclooxygenase, lipoxygenase, and tyrosinase. Chalcone derivatives have also been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. In addition, this compound derivatives have been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. Chalcone derivatives have been found to exhibit potent biological activities, making them attractive candidates for drug development. However, one of the limitations of using this compound derivatives in lab experiments is their potential toxicity. Studies have shown that this compound derivatives can exhibit cytotoxicity towards normal cells, highlighting the need for further research to determine their safety and efficacy.
将来の方向性
There are several future directions for the research on 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one. One direction is to investigate the structure-activity relationship of this compound derivatives to identify more potent and selective compounds for drug development. Another direction is to explore the potential of this compound derivatives as fluorescent probes for bioimaging applications. Additionally, further research is needed to determine the safety and efficacy of this compound derivatives in vivo, as well as their potential as drug candidates for the treatment of various diseases.
合成法
The synthesis of 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and Knoevenagel condensation reaction. Among these methods, the Knoevenagel condensation reaction is the most commonly used method for the synthesis of this compound derivatives.
科学的研究の応用
1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound derivatives have been investigated for their anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. In pharmacology, this compound derivatives have been studied for their potential as drug candidates for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In material science, this compound derivatives have been explored for their potential as organic semiconductors and fluorescent probes.
特性
IUPAC Name |
(E)-3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O/c33-30(26-18-16-24(17-19-26)23-10-4-1-5-11-23)21-20-27-22-29(25-12-6-2-7-13-25)32(31-27)28-14-8-3-9-15-28/h1-21,29H,22H2/b21-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFCNWJRTXNGKJ-QZQOTICOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(N=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)-3-nitrophenyl]-2-propen-1-one](/img/structure/B5414532.png)
![N'-(tert-butyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5414551.png)
![7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide](/img/structure/B5414553.png)
![2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5414565.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5414569.png)
![N~3~-[5-({4-[(2-oxopyrrolidin-1-yl)methyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5414576.png)
![3-(4-nitrophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5414595.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(5-methyl-2-furyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5414607.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414621.png)

![rel-(4aS,8aR)-6-[(3-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5414628.png)
![5-methyl-4-[(2-methylpyrrolidin-1-yl)methyl]-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B5414629.png)
